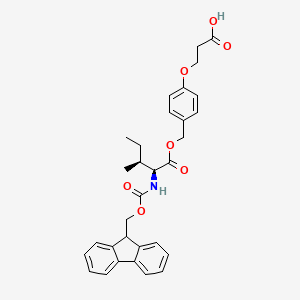
Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH: is a derivative of the amino acid isoleucine, where the side chain is modified with a phenylalanine moiety. This compound is often used in peptide synthesis due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of isoleucine with a fluorenylmethyloxycarbonyl (Fmoc) group. The phenylalanine moiety is then introduced through a series of esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of deprotection and coupling, with intermediate purification steps to remove by-products .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester and amide bonds can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Free amino acids and peptides.
Scientific Research Applications
Chemistry: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These molecules can be used to study protein-protein interactions and enzyme activities .
Medicine: this compound is utilized in the development of peptide-based therapeutics. These drugs can target specific proteins and pathways, offering potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of handling make it an ideal choice for automated peptide synthesizers .
Mechanism of Action
The mechanism of action of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of isoleucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .
Comparison with Similar Compounds
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH: A derivative of valine with similar protective and coupling properties.
Fmoc-L-Leu-O-CH2-Ph-OCH2-CH2-COOH: A leucine derivative used in peptide synthesis.
Fmoc-L-Ala-O-CH2-Ph-OCH2-CH2-COOH: An alanine derivative with comparable stability and reactivity.
Uniqueness: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH stands out due to its specific side chain structure, which provides unique steric and electronic properties. These characteristics make it particularly useful in the synthesis of peptides with specific conformations and activities .
Properties
IUPAC Name |
3-[4-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7/c1-3-20(2)29(30(35)38-18-21-12-14-22(15-13-21)37-17-16-28(33)34)32-31(36)39-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,20,27,29H,3,16-19H2,1-2H3,(H,32,36)(H,33,34)/t20-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJHWWUOJCLPCY-WRONEBCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
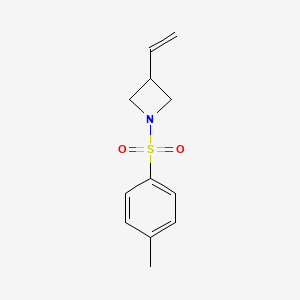
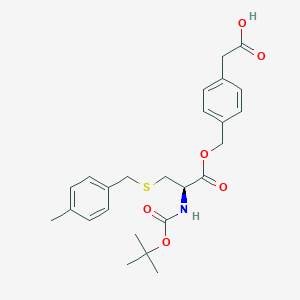
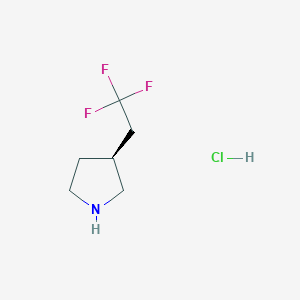
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
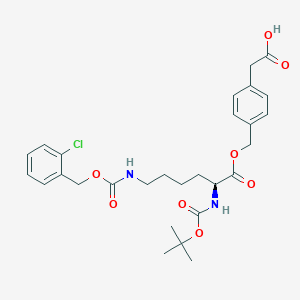
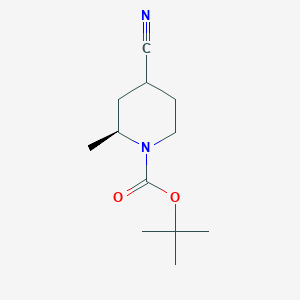
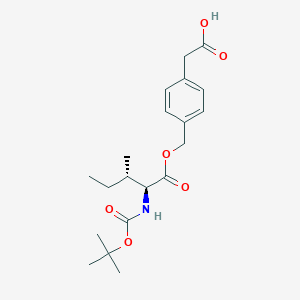
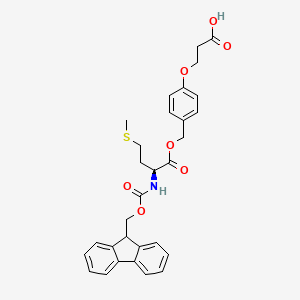

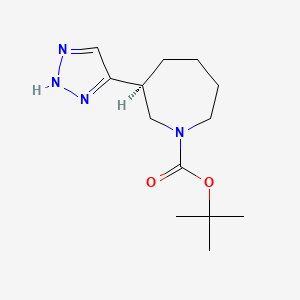
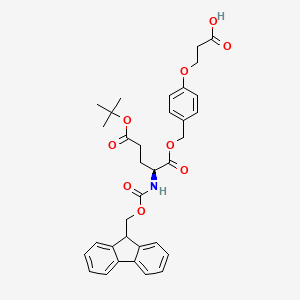

![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)
